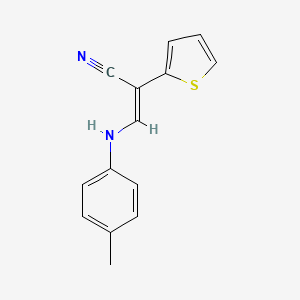

2-(2-Thienyl)-3-(4-toluidino)acrylonitrile

Description

2-(2-Thienyl)-3-(4-toluidino)acrylonitrile (CAS: 1164478-97-0) is an acrylonitrile derivative featuring a thienyl heterocycle and a 4-toluidino (methyl-substituted aniline) group. Its synthesis typically involves Knoevenagel condensation or Michael addition reactions, as seen in analogous compounds .

Propriétés

IUPAC Name |

(E)-3-(4-methylanilino)-2-thiophen-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-11-4-6-13(7-5-11)16-10-12(9-15)14-3-2-8-17-14/h2-8,10,16H,1H3/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAQYMQMLUJKAB-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=C(C#N)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)-3-(4-toluidino)acrylonitrile typically involves the reaction of 2-thiophenecarboxaldehyde with 4-toluidine in the presence of a base, followed by the addition of acrylonitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Thienyl)-3-(4-toluidino)acrylonitrile can undergo several types of chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halogens, alkyl halides, or nitro compounds can be used under various conditions, including acidic or basic environments.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

2-(2-Thienyl)-3-(4-toluidino)acrylonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Potential use in the development of new materials or as intermediates in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of 2-(2-Thienyl)-3-(4-toluidino)acrylonitrile is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physical and Spectral Properties

Acrylonitrile derivatives exhibit significant variability in physical properties based on substituents. For example:

- Electron-withdrawing groups (EWGs): (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile () has a nitro group, leading to high nonlinear optical (NLO) responses. (E)-3-(4-bromophenyl)-2-(2-thienyl)acrylonitrile () shows a melting point of ~142–144°C and forms C(5) hydrogen-bonded chains in crystals.

- Electron-donating groups (EDGs): 2-(2-Thienyl)-3-(4-toluidino)acrylonitrile contains a toluidino group (EDG), which enhances electron density and may improve solubility compared to EWGs. (Z)-3-(4-methoxyphenyl)-2-(2-(trifluoromethoxy)phenyl)acrylonitrile () has a methoxy group, yielding a melting point of 60–62°C and distinct NMR shifts (δ 7.2–7.4 ppm for aromatic protons).

Table 1: Physical Properties of Selected Acrylonitriles

Materials Science and Crystal Engineering

- The toluidino group in the target compound may promote π-π stacking or hydrogen bonding, influencing photothermal or elastic properties, as seen in analogous elastic crystals ().

- NLO and Holographic Properties: Nitro-substituted derivatives () show enhanced NLO responses, while 3-(4-(bis(2-(trityloxy)ethyl)amino)phenyl)-2-(4-(4-nitrophenyl)diazenyl)phenyl)acrylonitrile () demonstrates superior holographic recording due to NO₂ acceptors and bromine donors.

Key Research Findings and Trends

Substituent-Driven Reactivity: EDGs (e.g., toluidino, methoxy) lower melting points and enhance solubility, whereas EWGs (e.g., nitro, bromo) improve thermal stability and NLO properties .

Biological Potency: Thienyl and toluidino groups correlate with anticancer and anthelmintic activity, but trifluoromethyl or nitro groups may enhance cytotoxicity .

Crystal Engineering : Hydrogen-bonding patterns and substituent bulkiness dictate molecular packing, influencing materials applications like flexible organic crystals .

Activité Biologique

2-(2-Thienyl)-3-(4-toluidino)acrylonitrile, a compound with the CAS number 303995-13-3, has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and its potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound features a thienyl group and a toluidine moiety, which contribute to its unique properties. The presence of the acrylonitrile functional group suggests potential reactivity and interaction with biological targets.

Structural Formula

| Property | Value |

|---|---|

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 303995-13-3 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thienyl compounds have been tested against various cancer cell lines, showing promising cytotoxic effects.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of thienyl derivatives:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), HepG2 (liver cancer).

- Results : The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to high potency against cancer cells.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress, contributing to cell death.

- Targeting Specific Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor progression.

Antimicrobial Activity

The antimicrobial properties of thienyl compounds have also been explored. In vitro studies suggest that these compounds can inhibit the growth of various bacteria and fungi.

Antibacterial Assay Results

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus cereus | 18 |

These results indicate that this compound may possess broad-spectrum antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thienyl or toluidine groups can significantly influence potency and selectivity.

Key Findings

- Thienyl Substitution : Modifications at the 2-position of the thienyl group enhance lipophilicity and cellular uptake.

- Toluidine Variants : Changing the methyl group on toluidine to other alkyl groups can alter the binding affinity to biological targets.

Future Directions

Further research is warranted to elucidate the detailed mechanisms underlying the biological activities of this compound. Potential areas for investigation include:

- In Vivo Studies : To assess efficacy and safety profiles in animal models.

- Combination Therapies : Evaluating synergistic effects with existing chemotherapeutics.

- Target Identification : Using proteomic approaches to identify specific molecular targets affected by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.